3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-methyl-1-oxo-2-(2-pyridin-4-ylethyl)-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-15(7-6-14-8-10-22-11-9-14)20(25)24-18-5-3-2-4-17(18)23-19(24)16(13)12-21/h2-5,8-11,23H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMMMKBCNJMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzimidazole and pyridine compounds exhibit notable anticancer properties. Specifically, compounds similar to 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyridine moiety can enhance cytotoxicity against breast and lung cancer cells .
Mechanism of Action
The anticancer activity is often attributed to the compound's ability to inhibit specific kinases involved in cancer progression. The presence of the pyridine ring is crucial for binding to these targets, making it a valuable scaffold for developing new anticancer agents .
Materials Science
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Research has explored its use as a semiconductor material in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of the benzimidazole structure enhances charge transport properties, making it suitable for high-efficiency devices .
Nanomaterials
Additionally, this compound can be utilized in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions allows for the creation of metal-organic frameworks (MOFs), which have applications in catalysis and gas storage .
Biological Research
Chemical Probes
In biological studies, this compound serves as a chemical probe to investigate cellular pathways. Its structural features allow it to interact selectively with proteins involved in signaling pathways. This selectivity is crucial for elucidating the roles of specific proteins in cellular processes .
Drug Development
The compound's diverse functional groups provide opportunities for further modification and optimization in drug development. Structure-activity relationship (SAR) studies can lead to the identification of more potent analogs with improved pharmacokinetic profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyridine Derivatives | Investigated the cytotoxic effects on cancer cell lines | Compounds with similar structures showed significant inhibition of cell proliferation |
| Organic Electronics Applications | Evaluated the electronic properties of benzimidazole derivatives | Enhanced charge mobility and efficiency in OLED applications |
| Biological Probes Development | Explored interactions with specific protein targets | Identified selective binding leading to insights into cellular signaling pathways |
Mechanism of Action
The mechanism of action for 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares its core structure with several derivatives but differs in substituents:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Features a nitro group and ester substituents, enhancing π-π stacking but reducing solubility .
- 1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids (e.g., 6m, 6n): Replace the cyano group with a carboxylic acid, improving hydrogen-bonding capacity .
Physical Properties
The lower yields of 1l and 2d (51–55%) compared to carboxylic acid derivatives (76–79%) suggest steric or electronic challenges in introducing nitro and ester groups .
Spectroscopic Data
Biological Activity
3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzimidazole moiety have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.250 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.500 μg/mL |
Anticancer Properties
Studies have also explored the anticancer potential of similar compounds. The benzimidazole derivatives have been shown to inhibit cancer cell proliferation in various human cancer cell lines by inducing apoptosis and cell cycle arrest .
Case Study:
In a study conducted by researchers at XYZ University, a derivative of the compound was tested against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
- Interaction with DNA: Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .
- Modulation of Signaling Pathways: The compound may influence various signaling pathways associated with inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions (MCRs) involving heterocyclic ketene aminals, aromatic aldehydes, and nitrile derivatives. For example, analogous benzimidazole derivatives are prepared by reacting 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes under reflux conditions in ethanol or acetonitrile . Key steps include:
- Reagent Selection : Use aromatic aldehydes with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Work-Up : Precipitation from the reaction medium often yields pure products without chromatography .
- Yield Optimization : Adjust stoichiometry (typically 1:1:1 ratio) and reaction time (6–12 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.8–8.1 ppm and cyano groups via coupling patterns) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Confirm functional groups like C≡N (2200 cm⁻¹) and carbonyl (1670–1700 cm⁻¹) .
- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol facilitates precipitation .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate imidazole ring formation .
- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation .
- Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction time .
Q. How can contradictions in NMR data interpretation be resolved?
- Methodological Answer :
- DEPT-135/HSQC : Differentiate CH₂/CH₃ groups in crowded regions (e.g., δ 2.5–4.0 ppm for methyl/ethyl substituents) .
- NOESY/ROESY : Identify spatial proximity of protons (e.g., pyridyl ethyl chain conformation) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives) .
Q. What strategies are employed for mechanistic studies of its formation?
- Methodological Answer :
- Isolation of Intermediates : Quench reactions at timed intervals to identify key intermediates (e.g., Knoevenagel adducts or enamine precursors) .
- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps .
- Kinetic Profiling : Monitor rate constants under varying conditions (e.g., pH, solvent polarity) to identify rate-determining steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
